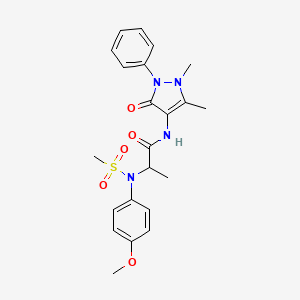
4-(diphenylmethyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide
Descripción general
Descripción
4-(diphenylmethyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide, also known as DPC, is a chemical compound that has been widely used in scientific research. DPC belongs to the class of piperazine derivatives and has been synthesized through various methods. The compound has been studied for its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-(diphenylmethyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide is not fully understood. However, it has been suggested that this compound binds to the sigma-1 receptor, which is a chaperone protein that modulates the activity of other proteins. Binding of this compound to the sigma-1 receptor results in the modulation of various physiological processes, including neurotransmitter release, calcium homeostasis, and mitochondrial function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its antidepressant and antipsychotic effects. This compound has also been shown to modulate calcium homeostasis and mitochondrial function, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(diphenylmethyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is a selective sigma-1 receptor agonist, which allows for the specific modulation of sigma-1 receptor activity. Additionally, this compound has been shown to have low toxicity and good bioavailability. However, one limitation of this compound is that it has a short half-life, which may limit its use in long-term studies.
Direcciones Futuras
There are several future directions for the study of 4-(diphenylmethyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide. One direction is to further investigate its potential as an antidepressant and antipsychotic drug. Additionally, the role of the sigma-1 receptor in various physiological processes is not fully understood, and further studies on the modulation of sigma-1 receptor activity by this compound may provide insights into these processes. Furthermore, the development of analogs of this compound may lead to the discovery of more potent and selective sigma-1 receptor agonists.
Aplicaciones Científicas De Investigación
4-(diphenylmethyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide has been extensively studied for its pharmacological activity. It has been found to have an affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and learning. This compound has been used as a sigma-1 receptor agonist in various studies to understand its role in these processes. Additionally, this compound has been studied for its potential as an antidepressant and antipsychotic drug.
Propiedades
IUPAC Name |
4-benzhydryl-N-(4-nitrophenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c29-28(30)22-13-11-21(12-14-22)25-24(31)27-17-15-26(16-18-27)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSGKAUXQAMFRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=S)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(4-chlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3926989.png)
![2-(4-{[1-(3-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B3926992.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B3926999.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-3-methoxybenzamide](/img/structure/B3927002.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B3927008.png)
![2-(4-{[1-(2,4-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B3927022.png)
![3-bromo-1-[2-oxo-2-(2,4,6-trimethyl-3-nitrophenyl)ethyl]pyridinium bromide](/img/structure/B3927026.png)
![10-butyryl-11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927036.png)
![1,1'-(1,4-phenylene)bis{3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione}](/img/structure/B3927049.png)
![N-[4-(benzyloxy)phenyl]-2-(benzylthio)propanamide](/img/structure/B3927052.png)
![1-sec-butyl-8-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B3927057.png)

![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B3927075.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3927081.png)